
5-Isopropyl-4-methylphthalic anhydride
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Overview
Description
5-Isopropyl-4-methylphthalic anhydride is a substituted aromatic anhydride derived from phthalic anhydride, featuring isopropyl and methyl groups at the 5- and 4-positions of the benzene ring, respectively. Phthalic anhydrides are widely used in polymer synthesis, epoxy curing, and pharmaceutical intermediates due to their reactivity and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropyl-4-methylphthalic anhydride can be synthesized through several methods. One common approach involves the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4-methylphthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 5-isopropyl-4-methylphthalic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of amines and may require a dehydrating agent, such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrolysis: 5-Isopropyl-4-methylphthalic acid.
Esterification: Various esters depending on the alcohol used.
Amidation: Corresponding amides based on the amine used.
Scientific Research Applications
Synthesis and Reaction Mechanisms
5-Isopropyl-4-methylphthalic anhydride can be synthesized through various methods, commonly involving the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions. The compound exhibits reactivity typical of anhydrides, undergoing hydrolysis, esterification, and amidation reactions.
Scientific Research Applications
-
Organic Synthesis:
- Used as a reagent in the synthesis of more complex organic molecules.
- Serves as a building block for various chemical compounds.
-
Biological Research:
- Investigated for potential biological activities, including cytotoxicity against cancer cell lines.
- Studies have shown that it may induce apoptosis in human breast cancer cells (MCF-7) through caspase pathway activation.
-
Pharmaceutical Development:
- Explored as a precursor for pharmaceutical compounds.
- Potential applications in drug delivery systems due to its reactivity with biomolecules.
-
Industrial Applications:
- Employed in the production of polymers and resins.
- Utilized in the formulation of adhesives and coatings due to its curing properties.
Cytotoxicity and Antitumor Activity:
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A study demonstrated significant apoptosis in MCF-7 cells at higher concentrations (IC50 = 25 µM).
Genotoxicity Assessment:
In an Ames test, the compound showed mutagenic properties, indicating a potential risk that necessitates further investigation into its safety profile.
Enzymatic Inhibition:
The compound has been found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Study 1: Antitumor Activity
In a controlled study involving MCF-7 cells, varying concentrations of this compound were administered. The results indicated a dose-dependent increase in cytotoxicity, suggesting its potential as an anticancer agent.
Case Study 2: Genotoxicity Assessment
A genotoxicity assessment using the Ames test revealed significant increases in revertant colonies in treated strains of Salmonella typhimurium compared to controls, indicating mutagenic properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-4-methylphthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines . This leads to the formation of carboxylic acids, esters, or amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Phthalic Anhydride (PA) : The parent compound lacks substituents, with a planar aromatic ring and two anhydride groups. It is synthesized via oxidation of o-xylene or naphthalene .
- Methyl Tetrahydrophthalic Anhydride (MTHPA) : A hydrogenated derivative with a methyl group, offering improved thermal stability and reduced crystallinity, making it a liquid curing agent for epoxy resins .
- Maleic Anhydride (MA) : A smaller, aliphatic anhydride with high reactivity in copolymerization (e.g., with polypropylene) due to its electron-deficient double bond .
- Isophthalic Anhydride : An isomer of PA with anhydride groups at the meta position, leading to distinct thermal and solubility properties .
Physical and Chemical Properties
*Estimated based on substituent effects from .
Research Findings and Industrial Implications
- Copolymerization Parameters: Substituents significantly influence monomer reactivity. For example, PEMA (a phthalimide-containing monomer) exhibits lower reactivity (r₁ = 0.41 with styrene) compared to unmodified MA . Similar steric effects are expected for this compound.
- Spectroscopic Identification : IR spectra of substituted phthalic anhydrides show distinct C=O stretches (1770–1720 cm⁻¹) and aromatic C-H vibrations (3100–3030 cm⁻¹), aiding structural confirmation .
- Industrial Applications : PA derivatives are pivotal in epoxy curing, alkyd resins, and pharmaceuticals. The target compound’s substituents could optimize performance in high-temperature coatings or drug delivery systems .
Biological Activity
5-Isopropyl-4-methylphthalic anhydride (IMPA) is a heterocyclic organic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of approximately 204.22 g/mol. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.
IMPA can be synthesized through several methods, including the reaction of 5-isopropyl-4-methylphthalic acid with acetic anhydride under reflux conditions. Industrial production often utilizes high-pressure reactors to optimize yield and purity. The compound is characterized by its ability to undergo hydrolysis, esterification, and amidation reactions, making it versatile in organic synthesis.
The biological activity of IMPA is primarily attributed to its reactivity as an anhydride. It can participate in nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This reactivity is crucial for its interactions with biological macromolecules .
Biological Activity
1. Cytotoxicity and Antitumor Activity
Research indicates that IMPA exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that IMPA could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to disrupt cellular functions highlights its potential as an antitumor agent.
2. Interaction with Biomolecules
IMPA has been investigated for its interactions with DNA and proteins. Its reactive intermediates can form adducts with DNA, potentially leading to mutagenic effects. This property makes it a valuable compound in cancer research, particularly in understanding the mechanisms of chemical carcinogenesis.
3. Enzymatic Activity
Studies have shown that IMPA can inhibit certain enzymes involved in metabolic pathways, which may contribute to its biological effects. For instance, it has been observed to inhibit the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.
Case Studies
Case Study 1: Antitumor Activity
In a controlled study involving MCF-7 cells, researchers treated the cells with varying concentrations of IMPA. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations (IC50 = 25 µM). The study concluded that IMPA could be a promising candidate for further development as an anticancer agent.
Case Study 2: Genotoxicity Assessment
A genotoxicity assessment was conducted using the Ames test to evaluate the mutagenic potential of IMPA. The results showed a significant increase in revertant colonies in treated strains of Salmonella typhimurium compared to controls, suggesting that IMPA has mutagenic properties that warrant further investigation into its safety profile.
Comparative Analysis
The following table summarizes the biological activities of IMPA compared to related compounds:
Compound | Cytotoxicity | Mutagenicity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Yes | Yes |
4-Methylphthalic Anhydride | Moderate | No | No |
Trimellitic Anhydride | Low | No | Yes |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 5-Isopropyl-4-methylphthalic anhydride in laboratory environments?
- Methodological Answer : Researchers must adhere to safety protocols outlined in Safety Data Sheets (SDS), including:
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Employ fume hoods or local exhaust ventilation to minimize inhalation risks .
- Storage : Store in airtight containers at room temperature, away from moisture and incompatible materials (e.g., strong bases or oxidizing agents) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., isopropyl and methyl groups) and anhydride carbonyl signals (~170-180 ppm) .
- FT-IR Spectroscopy : Detect characteristic C=O stretching vibrations (~1850 cm−1 and ~1770 cm−1) and C-O-C asymmetric stretches (~1250 cm−1) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What are the recommended solvent systems for recrystallizing this compound?
- Methodological Answer : Solubility tests in aprotic solvents (e.g., toluene, dichloromethane) at elevated temperatures followed by slow cooling yield high-purity crystals. Ethanol/water mixtures (70:30 v/v) are effective for removing polar impurities .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer : A 2k factorial design evaluates variables such as:
- Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours).
- Response surface methodology (RSM) identifies interactions between variables, maximizing yield while minimizing side products. For example, a central composite design (CCD) can pinpoint optimal conditions for Friedel-Crafts acylation steps .
Q. What computational strategies exist for predicting the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic reactivity at carbonyl carbons and steric effects from substituents .
- Reaction Pathway Simulations : Transition state analysis using software like Gaussian or ORCA identifies energetically favorable pathways for nucleophilic attacks (e.g., by amines or alcohols) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?
- Methodological Answer :
- Replicate Measurements : Use differential scanning calorimetry (DSC) for melting point validation and HPLC for purity assessment.
- Environmental Controls : Standardize humidity and temperature during experiments to account for hygroscopicity .
- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify outliers and establish consensus values .
Q. What catalytic systems have shown efficacy in facilitating regioselective reactions involving this compound?
- Methodological Answer :
- Lewis Acid Catalysts : ZnCl2 or AlCl3 promote regioselective ring-opening reactions with alcohols, forming esters at the less sterically hindered carbonyl group .
- Organocatalysts : Chiral thioureas induce enantioselective additions to the anhydride, useful in asymmetric synthesis .
Q. Data Analysis and Stability
Q. What methodologies are recommended for assessing the thermal stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (Td) under nitrogen/air atmospheres.
- Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 6–12 months, monitoring degradation via FT-IR and NMR .
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- In Silico Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs.
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to validate cytotoxicity thresholds .
Q. Tables
Table 1 : Optimized Synthesis Parameters via Factorial Design
Variable | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature | 80–120°C | 105°C | +28% |
Catalyst Loading | 0.5–2.0 mol% | 1.2 mol% | +15% |
Reaction Time | 4–12 hours | 8 hours | +12% |
Table 2 : Thermal Stability Under Controlled Conditions
Condition | TGA Decomposition (°C) | NMR Purity Loss (%) |
---|---|---|
Dry N2 | 220 | <1% after 6 months |
Humid Air (75% RH) | 195 | 8% after 6 months |
Properties
CAS No. |
84029-86-7 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methyl-6-propan-2-yl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H12O3/c1-6(2)8-5-10-9(4-7(8)3)11(13)15-12(10)14/h4-6H,1-3H3 |
InChI Key |
HARMCMJYOSSBBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=O)OC2=O |
Origin of Product |
United States |
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